2-ethoxy-5-nitro-4,6-diphenylpyrimidine
Description
Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Science
The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological sciences. nih.govgrowingscience.com Its fundamental importance is highlighted by its presence in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. wikipedia.orgyoutube.com Beyond their biological roles, pyrimidine derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry, materials science, and agrochemicals. nih.govnbinno.comjacsdirectory.com The unique electronic properties of the pyrimidine ring, characterized by its π-deficient nature, make it a valuable scaffold for the development of a wide array of functional molecules. wikipedia.org The presence of the two nitrogen atoms influences the ring's reactivity, facilitating nucleophilic substitution reactions while making electrophilic substitution more challenging compared to benzene. wikipedia.org This reactivity profile allows for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of applications. growingscience.com
Significance of Substituted Pyrimidine Frameworks in Fundamental and Applied Chemistry Research
Substituted pyrimidine frameworks are at the forefront of both fundamental and applied chemical research due to their remarkable versatility and the ability to fine-tune their properties through the introduction of various functional groups. nih.govijpsjournal.com In medicinal chemistry, pyrimidine derivatives are integral to the development of a multitude of therapeutic agents, including antiviral, anticancer, antibacterial, and anti-inflammatory drugs. jacsdirectory.comnih.govfrontiersin.orgmdpi.com The pyrimidine core can act as a bioisostere for other aromatic systems, and its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for targeting a range of biological macromolecules. ijpsjournal.com
In the realm of materials science, the unique photophysical and electronic properties of substituted pyrimidines are being harnessed for the creation of advanced materials. researchgate.net For instance, their application as fluorescent sensors and as components in organic light-emitting diodes (OLEDs) has been explored. researchgate.net The ability to introduce substituents that modulate the electronic and steric properties of the pyrimidine ring allows for the rational design of materials with tailored characteristics.
The specific compound under consideration, 2-ethoxy-5-nitro-4,6-diphenylpyrimidine, incorporates several key functional groups that are expected to impart distinct properties. The diphenyl substituents at positions 4 and 6 are known to influence the molecule's conformation and can contribute to its biological activity, for example by providing a scaffold for dual-target inhibitors in cancer therapy. frontiersin.orgacs.org The nitro group at position 5 is a strong electron-withdrawing group, which significantly alters the electronic landscape of the pyrimidine ring and can be a key feature in compounds with biological activity, such as nitric oxide synthase inhibitors. nih.gov The ethoxy group at position 2, being an electron-donating group, further modulates the electronic properties of the pyrimidine core. The combination of these substituents on a central pyrimidine framework suggests a compound of significant interest for further investigation in both medicinal and materials chemistry.
Detailed Research Findings
General Synthesis of Substituted Pyrimidines
The synthesis of polysubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, a plausible synthetic route would involve the reaction of a substituted amidine with a 1,3-diketone bearing phenyl groups. The introduction of the nitro group can be achieved by nitration of the pyrimidine ring, a reaction that is facilitated at the electron-rich 5-position. wikipedia.org The ethoxy group can be introduced by reacting the corresponding 2-chloropyrimidine (B141910) with sodium ethoxide.
A general approach to synthesizing 4,6-diarylpyrimidines involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form a chalcone, which is then reacted with a suitable amidine, such as guanidine (B92328) hydrochloride, to form the pyrimidine ring. researchgate.net For the synthesis of 5-nitropyrimidines, a common starting material is diethyl malonate, which can be nitrated, cyclized with thiourea, and subsequently modified to introduce the desired substituents. google.com
Properties of Related Diphenylpyrimidine Derivatives
Derivatives of 4,6-diphenylpyrimidine (B189498) have been investigated for a range of biological activities. For instance, certain propargyl-containing 4,6-diphenylpyrimidine derivatives have shown potent and selective inhibition of monoamine oxidase-A (MAO-A) and acetylcholinesterase (AChE), suggesting their potential in the treatment of Alzheimer's disease. acs.org The inhibitory concentrations (IC₅₀) for some of these compounds are in the nanomolar range. acs.org Furthermore, 4,6-diaryl pyrimidine derivatives have been developed as dual inhibitors of EGFR/VEGFR-2, showing promise as antiproliferative agents. frontiersin.org
Properties of Related 5-Nitropyrimidine Derivatives
The introduction of a nitro group at the 5-position of the pyrimidine ring has been a strategy in the development of various bioactive molecules. For example, 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity. nih.gov Some of these compounds have demonstrated significant inhibitory potency with IC₅₀ values in the micromolar range. nih.gov
Interactive Data Tables
Since experimental data for this compound is not available, the following tables present representative data for related substituted pyrimidine derivatives to provide a context for its potential properties.
Table 1: Biological Activity of Representative 4,6-Diphenylpyrimidine Derivatives This table is for illustrative purposes and shows data for related compounds, not the subject compound.
| Compound | Target | IC₅₀ (nM) | Reference |
| VB1 | MAO-A | 18.34 | acs.org |
| VB1 | AChE | 30.46 | acs.org |
| Compound 22 | EGFR | - | frontiersin.org |
| Compound 29 | EGFR | - | frontiersin.org |
Table 2: Biological Activity of a Representative 5-Nitropyrimidine Derivative This table is for illustrative purposes and shows data for a related compound, not the subject compound.
| Compound | Target | IC₅₀ (µM) | Reference |
| Compound 36 | Nitric Oxide Production | 8.6 | nih.gov |
| Compound 36 | iNOS Activity | 6.2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-nitro-4,6-diphenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-24-18-19-15(13-9-5-3-6-10-13)17(21(22)23)16(20-18)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCXJFHMUVKKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 5 Nitro 4,6 Diphenylpyrimidine and Analogous Systems
Strategic Approaches to Pyrimidine (B1678525) Ring Construction
The cornerstone of synthesizing 2-ethoxy-5-nitro-4,6-diphenylpyrimidine lies in the efficient construction of the core pyrimidine ring, appropriately substituted with phenyl and nitro groups. This can be achieved through two primary strategies: direct cyclocondensation to form the fully substituted ring or the formation of a simpler pyrimidine core followed by the introduction of the desired functional groups.
Cyclocondensation Reactions Utilizing Relevant Precursors
The most direct method for constructing the pyrimidine ring is the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. In the case of this compound, a plausible and efficient pathway involves the reaction of 2-nitro-1,3-diphenylpropane-1,3-dione with O-ethylisourea or a related ethoxy-functionalized amidine equivalent.
The key precursor, 2-nitro-1,3-diphenylpropane-1,3-dione, can be synthesized through the nitration of 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane). This reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.
Once the nitrated diketone is obtained, it can be subjected to a cyclocondensation reaction. The general principle of this reaction involves the formation of two new carbon-nitrogen bonds to close the six-membered pyrimidine ring.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-nitro-1,3-diphenylpropane-1,3-dione | O-ethylisourea | Basic or acidic catalysis | 2-ethoxy-4,6-diphenyl-5-nitropyrimidine |
| 1,3-diphenylpropane-1,3-dione | Guanidine (B92328) nitrate | Basic conditions | 2-amino-4,6-diphenylpyrimidine |
This table illustrates a proposed cyclocondensation reaction for the target molecule and a known related reaction.
Post-Cyclization Functionalization and Derivatization
An alternative and often more versatile approach involves the synthesis of a precursor pyrimidine which is then further functionalized. A common strategy is to first synthesize a pyrimidine with leaving groups at the positions to be substituted. For instance, the synthesis of 2-chloro-5-nitro-4,6-diphenylpyrimidine would be a key step. This intermediate can then undergo nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group.
The synthesis of the chlorinated precursor can be achieved by first preparing 4,6-diphenyl-5-nitropyrimidin-2-ol. This can be accomplished through the cyclocondensation of 2-nitro-1,3-diphenylpropane-1,3-dione with urea. The resulting pyrimidinol can then be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl3).
The final step in this sequence is the nucleophilic aromatic substitution of the chlorine atom with an ethoxy group. This is typically achieved by reacting the 2-chloropyrimidine (B141910) derivative with sodium ethoxide in ethanol. epfl.chresearchgate.netlookchem.comzenodo.org The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring towards nucleophilic attack, facilitating this substitution.
A similar strategy is employed in the synthesis of other substituted pyrimidines, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is prepared from the corresponding diol. atlantis-press.com The synthesis of 2-substituted-5-nitro-4,6-dichloropyrimidines is also documented, highlighting the utility of this approach. google.com
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound, often leading to improved efficiency, safety, and sustainability.
Catalyst-Mediated Synthesis of this compound Scaffolds
The use of catalysts can significantly enhance the efficiency and selectivity of pyrimidine synthesis. mdpi.com For the cyclocondensation step, both acid and base catalysis are commonly employed. More advanced catalytic systems, including transition metal catalysts, have been developed for various pyrimidine syntheses. mdpi.com For instance, iridium- or manganese-mediated four-component synthesis of pyrimidines from amidines and alcohols has been reported. mdpi.com While a specific catalyst for the direct synthesis of this compound is not explicitly detailed in the literature, the principles of catalyst-mediated multicomponent reactions could be applied to develop a streamlined synthesis. mdpi.com
Green Chemistry Principles in Pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For pyrimidine synthesis, this can involve:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in cyclocondensation and functionalization reactions. mdpi.com
Solvent-free reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify purification.
Use of greener catalysts: Employing recyclable and non-toxic catalysts, such as β-cyclodextrin, can enhance the sustainability of the synthesis. mdpi.com
Flow Chemistry Applications for Efficient Production
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the production of fine chemicals and pharmaceuticals. These benefits include improved heat and mass transfer, enhanced safety when dealing with hazardous reagents or intermediates, and the potential for automation and high-throughput synthesis.
The synthesis of this compound could be adapted to a flow process. For example, the nitration of dibenzoylmethane (B1670423) and the subsequent cyclocondensation and nucleophilic substitution steps could be performed in sequential flow reactors. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity of the final product. The use of flow chemistry in the manufacturing of active pharmaceutical ingredients is a rapidly growing area, demonstrating its potential for the efficient production of complex molecules.
Regioselectivity and Stereoselectivity in Pyrimidine Derivative Synthesis
The controlled synthesis of substituted pyrimidines requires a deep understanding of the factors governing regioselectivity—the preferential formation of one constitutional isomer over another. In the context of this compound, the placement of the ethoxy, nitro, and phenyl groups at specific positions on the pyrimidine ring is crucial.
Regioselectivity:
The synthesis of the pyrimidine core is often achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative. wjarr.com The substitution pattern of the final product is determined by the nature and position of the substituents on both reactants. For the target molecule, a plausible precursor could be a 1,3-diphenyl-2-nitro-1,3-propanedione condensed with O-ethylisourea. The electronic effects of the substituents play a significant role in directing the cyclization. The electron-withdrawing nitro group can influence the reactivity of the dicarbonyl compound, while the ethoxy group of the isourea will determine its point of attachment to the pyrimidine ring.
In the synthesis of pyrazolo[1,5-a]pyrimidines, the regioselectivity of nitration has been shown to be highly dependent on the reaction conditions. researchgate.net For instance, using a mixture of nitric and sulfuric acids can lead to substitution at one position, while nitric acid in acetic anhydride (B1165640) can direct the nitro group to another position. researchgate.net This highlights the importance of the choice of reagents and conditions in controlling the position of electrophilic substitution on a pre-formed pyrimidine ring, a strategy that could be employed for the synthesis of 5-nitropyrimidines.
Furthermore, multicomponent reactions catalyzed by transition metals, such as iridium, have demonstrated high levels of regioselectivity in the synthesis of pyrimidines from amidines and alcohols. mdpi.com These methods proceed through selective C–C and C–N bond formations, offering a powerful tool for constructing complex pyrimidine structures with defined regiochemistry. mdpi.com
Stereoselectivity:
While the target molecule, this compound, is aromatic and thus lacks stereocenters in the pyrimidine ring itself, the principles of stereoselectivity are vital in the synthesis of related non-aromatic or fused pyrimidine systems. For instance, the synthesis of dihydropyrimidinones via the Biginelli reaction can generate chiral centers, and enantioselective methods have been developed to control the stereochemical outcome. nih.gov
The stereoselective synthesis of β-enaminones, which are precursors to pyrimidines, has been achieved through base-catalyzed isomerization of propargylic N-hydroxylamines with high (Z)-selectivity. mdpi.comorganic-chemistry.org This demonstrates that controlling the stereochemistry of the starting materials can lead to stereochemically defined products. In the context of fused pyrimidine systems, the stereochemistry of cyclization reactions is also a critical consideration. acs.org
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The efficient and scalable synthesis of pyrimidine derivatives is a key objective for both academic research and industrial applications. figshare.com Optimization of reaction conditions, including solvent, catalyst, temperature, and reaction time, is essential to maximize yields and purity.
Reaction Conditions Optimization:
The choice of solvent can have a profound impact on the outcome of a reaction. For example, in certain multicomponent reactions for the synthesis of isoindolinone/ mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine hybrids, water was found to be the optimal solvent. researchgate.net The use of environmentally benign solvents is a growing trend in green chemistry. growingscience.com
Catalysts are frequently employed to enhance reaction rates and selectivity. A variety of catalysts, from simple bases like piperidine (B6355638) to transition metal complexes, have been utilized in pyrimidine synthesis. mdpi.com For instance, zirconium-mediated synthesis and copper-catalyzed reactions have been developed for the construction of polysubstituted pyrimidines. mdpi.com The development of recyclable catalysts, such as magnetic nano Fe3O4 particles, offers an avenue for more sustainable and cost-effective synthesis. growingscience.com
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. researchgate.netacs.org Ultrasound irradiation is another non-conventional energy source that has been shown to significantly reduce reaction times and increase yields in various steps of pyrimidine synthesis. nih.gov
Yield Improvement and Scalability:
To improve yields, a systematic study of reaction parameters is often necessary. This can involve screening different catalysts, solvents, and temperature profiles. For example, in the synthesis of certain pyrimidines, it was observed that electron-donating substituents led to higher yields compared to electron-withdrawing groups. mdpi.com
The following table summarizes various synthetic strategies and conditions for pyrimidine derivatives, which could be adapted for the synthesis of this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference(s) |
| Multicomponent Reaction | Amidines, Alcohols | Iridium-pincer complex | High regioselectivity, Multiple bond formations in one pot | mdpi.com |
| Cyclocondensation | Amidines, Malononitrile dimer | Piperidine/DMF | Synthesis of 6-aminopyrimidines | mdpi.com |
| [4+2] Annulation | α,β-Unsaturated ketoximes, Activated nitriles | Copper catalyst | Good functional group tolerance, Gram-scale applicability | organic-chemistry.org |
| Three-component Coupling | Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |
| Microwave-assisted Synthesis | Substituted pyrimidines, 2-Bromoacetophenones, Alkynes | Microwave irradiation | Rapid, clean, one-pot synthesis | researchgate.net |
| Ultrasound-assisted Synthesis | Chalcones, Guanidine | Ultrasound, KOH/EtOH | Reduced reaction times, Increased yields | nih.gov |
| Nitration | Pyrazolo[1,5-a]pyrimidine (B1248293) | HNO3/H2SO4 or HNO3/Acetic anhydride | Reagent-dependent regioselectivity | researchgate.net |
Spectroscopic and Structural Characterization of 2 Ethoxy 5 Nitro 4,6 Diphenylpyrimidine
Advanced Spectroscopic Probes for Molecular Elucidation
Spectroscopic methods are fundamental to unequivocally determining the structure of a newly synthesized compound. By probing the interactions of the molecule with electromagnetic radiation, we can deduce its electronic, vibrational, and nuclear properties.
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular framework of 2-ethoxy-5-nitro-4,6-diphenylpyrimidine. Both ¹H and ¹³C NMR spectra would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the ethoxy group and the two phenyl rings. The ethoxy group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the two phenyl rings would appear in the aromatic region of the spectrum. Due to the substitution pattern and potential for restricted rotation, these aromatic protons might exhibit complex splitting patterns.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the pyrimidine (B1678525) ring, the two phenyl rings, and the ethoxy group. The chemical shifts of the pyrimidine ring carbons would be particularly informative about the electronic environment within the heterocyclic core.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.4 | Triplet | 3H | -OCH₂CH ₃ |
| ~4.5 | Quartet | 2H | -OCH ₂CH₃ |
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~14 | -OCH₂C H₃ |
| ~65 | -OC H₂CH₃ |
| ~128-135 | Aromatic Carbons (C ₆H₅) |
| ~140 | Pyrimidine C5-NO₂ |
Infrared (IR) and Raman spectroscopy would be employed to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the nitro (NO₂) group, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). The C-O-C stretching of the ethoxy group would likely appear in the 1260-1000 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds of the pyrimidine and phenyl rings would also be present.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch (Ethoxy) |
| ~1590 | Strong | C=N/C=C Stretch (Pyrimidine/Phenyl) |
| ~1540 | Strong | Asymmetric NO₂ Stretch |
| ~1360 | Strong | Symmetric NO₂ Stretch |
UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule. The presence of the conjugated pyrimidine and phenyl systems, along with the nitro group, would be expected to give rise to distinct absorption bands in the UV-Vis spectrum. These transitions are typically of the π → π* and n → π* type. The position and intensity of these bands would be sensitive to the solvent polarity.
Hypothetical UV-Vis Data Table:
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
|---|---|---|---|
| ~260 | High | Ethanol | π → π* (Phenyl/Pyrimidine) |
Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern would offer additional structural proof, likely showing losses of the ethoxy group, the nitro group, and fragmentation of the pyrimidine ring.
Hypothetical Mass Spectrometry Data:
Molecular Ion (M⁺): m/z corresponding to the exact mass of C₁₈H₁₅N₃O₃.
Major Fragments: Fragments corresponding to the loss of C₂H₅O• (ethoxy radical), NO₂• (nitro radical), and characteristic phenyl fragments.
Solid-State Structural Analysis via X-ray Crystallography
Single-crystal X-ray diffraction would be the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the pyrimidine ring and the relative orientations of the phenyl and nitro substituents. Intermolecular interactions, such as π-π stacking or hydrogen bonding, that dictate the crystal packing would also be elucidated.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
Conformational Analysis and Tautomeric Investigations of the Pyrimidine Nucleus
The conformational flexibility of the molecule, particularly the rotation of the two phenyl rings and the ethoxy group relative to the pyrimidine core, would be a key area of investigation. Steric hindrance between the substituents could lead to a non-planar conformation, which would be evident from the X-ray crystal structure and could also be studied using computational modeling.
Tautomerism is a potential phenomenon in heterocyclic systems. For this compound, while the 2-ethoxy group stabilizes the given tautomeric form, theoretical calculations could be employed to investigate the relative energies of any potential, less stable tautomers. However, significant contributions from other tautomers would be considered unlikely for this specific structure.
Reactivity and Transformation Studies of 2 Ethoxy 5 Nitro 4,6 Diphenylpyrimidine
Electrophilic Substitution Chemistry of the Pyrimidine (B1678525) Ring and Phenyl Moieties
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, the pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it significantly less reactive towards electrophiles than benzene. This deactivation is further intensified by the potent electron-withdrawing nitro group at the 5-position.
Direct electrophilic substitution on the pyrimidine ring of 2-ethoxy-5-nitro-4,6-diphenylpyrimidine is highly unlikely under standard conditions. The combined deactivating effects of the dinitrogen heterocycle and the nitro group render the carbon atoms of the pyrimidine core strongly resistant to attack by electrophiles such as the nitronium ion (NO₂⁺) or halonium ions (e.g., Br⁺, Cl⁺).
In contrast, the phenyl rings at positions 4 and 6 are more susceptible to electrophilic attack. The pyrimidine ring acts as a deactivating substituent on the phenyl rings, directing incoming electrophiles primarily to the meta and para positions. However, the presence of the 2-ethoxy and 5-nitro groups on the pyrimidine ring can influence the electronic properties and steric environment of the phenyl substituents.
Nitration: The nitration of phenyl-substituted pyrimidines typically yields a mixture of ortho, meta, and para-nitrophenyl (B135317) isomers, with the exact ratio depending on the reaction conditions and the nature of other substituents on the pyrimidine ring. For this compound, nitration would be expected to occur on the phenyl rings. The deactivating nature of the pyrimidine substituent would favor the formation of meta-nitro isomers. However, steric hindrance from the adjacent phenyl group and the pyrimidine ring itself could influence the substitution pattern.
Halogenation: Similar to nitration, halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would be expected to proceed on the phenyl rings rather than the pyrimidinenucleus. The directing effects of the pyrimidine substituent would again favor substitution at the meta and para positions of the phenyl rings.
| Electrophilic Reaction | Expected Site of Substitution | Predicted Major Products |
| Nitration | Phenyl rings | m-Nitrophenyl and p-nitrophenyl derivatives |
| Halogenation (e.g., Bromination) | Phenyl rings | m-Bromophenyl and p-bromophenyl derivatives |
Nucleophilic Substitution Reactions on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring, exacerbated by the 5-nitro group, makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for such systems.
The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a well-documented pathway for the nucleophilic substitution of pyrimidines, particularly with strong nucleophiles like amide ions. wikipedia.org In this mechanism, the nucleophile adds to an electrophilic carbon atom, leading to the opening of the pyrimidine ring to form an open-chain intermediate. This intermediate then undergoes recyclization to yield the substitution product, which may involve the incorporation of the nucleophile into the new ring.
Other mechanistic pathways for nucleophilic substitution, such as the classical SNAr mechanism involving the formation of a Meisenheimer complex, are also highly probable. In this two-step process, the nucleophile attacks the pyrimidine ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the leaving group.
The substituents on the pyrimidine ring play a crucial role in directing and facilitating nucleophilic attack.
Nitro Group: The 5-nitro group is a powerful activating group for nucleophilic aromatic substitution. Its strong electron-withdrawing nature stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy for the reaction. Nucleophilic attack is favored at the positions ortho and para to the nitro group, which are C-4 and C-6.
Ethoxy Group: The 2-ethoxy group is also a potential leaving group in nucleophilic substitution reactions. While generally a poorer leaving group than a halide, its departure can be facilitated by the activating effect of the nitro group and the use of strong nucleophiles or harsh reaction conditions. Studies on related 5-nitropyrimidines have shown that alkoxy groups can be displaced by various nucleophiles.
Therefore, in reactions with strong nucleophiles, substitution could potentially occur at the C-2, C-4, or C-6 positions. The relative reactivity of these positions would depend on the nature of the nucleophile and the reaction conditions.
| Position | Activating/Deactivating Group(s) | Plausible Nucleophilic Reaction |
| C-2 | Ethoxy (leaving group) | Nucleophilic displacement of the ethoxy group |
| C-4 | Phenyl (leaving group - less likely), Nitro (activating) | Nucleophilic attack activated by the nitro group |
| C-6 | Phenyl (leaving group - less likely), Nitro (activating) | Nucleophilic attack activated by the nitro group |
Reduction and Oxidation Chemistry Pertaining to the Nitro Group and Pyrimidine Ring
The nitro group is a versatile functional group that can undergo a variety of reduction reactions. The pyrimidine ring itself can also be subject to reduction and, under certain conditions, oxidation.
Reduction of the Nitro Group: The reduction of the nitro group in this compound is a highly feasible transformation. A range of reducing agents can be employed to yield different products. wikipedia.orgjsynthchem.comnih.gov
Complete Reduction to an Amino Group: Catalytic hydrogenation (e.g., using H₂/Pd-C, PtO₂) or treatment with metals in acidic media (e.g., Fe/HCl, Sn/HCl) would be expected to reduce the nitro group to a primary amine, yielding 5-amino-2-ethoxy-4,6-diphenylpyrimidine.
Partial Reduction to Hydroxylamine (B1172632) or Nitroso Derivatives: Careful control of reaction conditions and the choice of reducing agent (e.g., zinc dust in the presence of ammonium (B1175870) chloride) can lead to the formation of the corresponding hydroxylamine or nitroso compounds. wikipedia.org
Reduction of the Pyrimidine Ring: The pyrimidine ring can be reduced under more forcing conditions, for example, by catalytic hydrogenation at higher pressures and temperatures or with strong reducing agents like sodium in liquid ammonia. This would lead to the saturation of the heterocyclic ring, forming dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives.
Oxidation: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient character. However, strong oxidizing agents under vigorous conditions could potentially lead to ring-opening or degradation products. The phenyl substituents could also undergo oxidation, for instance, to form benzoic acid derivatives, although this would require harsh conditions.
| Reaction | Reagents | Expected Product |
| Nitro Group Reduction (Complete) | H₂/Pd-C, Fe/HCl | 5-Amino-2-ethoxy-4,6-diphenylpyrimidine |
| Nitro Group Reduction (Partial) | Zn/NH₄Cl | 2-Ethoxy-5-hydroxylamino-4,6-diphenylpyrimidine |
| Pyrimidine Ring Reduction | Na/NH₃ | Dihydro- or Tetrahydropyrimidine derivatives |
Chemical Transformations of the Ethoxy and Diphenyl Functionalities
The ethoxy and diphenyl groups also offer avenues for further chemical modification.
Transformations of the Ethoxy Group: The 2-ethoxy group can be cleaved under certain conditions. Acid-catalyzed hydrolysis, for instance, could convert the ethoxy group into a hydroxyl group, leading to the formation of the corresponding pyrimidin-2-one tautomer. As mentioned earlier, the ethoxy group can also be displaced by strong nucleophiles in an SNAr reaction.
Transformations of the Diphenyl Functionalities: The two phenyl rings at positions 4 and 6 are amenable to a variety of electrophilic substitution reactions, as discussed in section 4.1.1. These reactions would introduce further functional groups onto the phenyl moieties, allowing for the synthesis of a wide range of derivatives. For example, sulfonation with fuming sulfuric acid would introduce sulfonic acid groups, and Friedel-Crafts acylation would introduce acyl groups onto the phenyl rings, primarily at the meta and para positions.
Theoretical and Computational Investigations of 2 Ethoxy 5 Nitro 4,6 Diphenylpyrimidine
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in predicting the molecular properties of novel compounds. For pyrimidine (B1678525) derivatives, these methods are used to explore electronic structures, predict spectroscopic behavior, and understand potential reaction pathways.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Charge Distribution, Electronegativity, and Dipole Moments
The electronic properties of pyrimidine derivatives are crucial for understanding their reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability.
In a study on related 2-amino-4,6-diphenylnicotinonitriles, DFT calculations showed HOMO-LUMO energy gaps ranging from 3.441 eV to 3.617 eV. researchgate.net This suggests a consistent level of electronic delocalization and reactivity across these similar structures. researchgate.net The electronegativity (χ), a measure of an atom's ability to attract electrons, was calculated to be between 4.235 eV and 4.435 eV for these compounds, indicating varying electron-attracting capabilities within the molecules. researchgate.net
For a series of novel pyrimidine derivatives synthesized as potential COX-2 inhibitors, DFT calculations were performed at the B3LYP/6-31G++(d,p) level to understand their electronic behavior. dovepress.com While specific values for the target compound are not available, the data from analogous structures provide a reasonable estimation of its electronic characteristics.
Table 1: Calculated Electronic Properties of Analogous Pyrimidine Derivatives
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitriles researchgate.net | ~ -6.1 | ~ -2.6 | 3.441 - 3.617 | 4.235 - 4.435 | Not Reported |
Note: Data presented is for structurally similar compounds and serves as an estimation for 2-ethoxy-5-nitro-4,6-diphenylpyrimidine.
Computational Prediction of Spectroscopic Parameters
Time-dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra, which correspond to electronic transitions within a molecule. For various triazolo[1,5-a]pyrimidine derivatives, TD-DFT has been used to characterize their electronic structure and UV-vis spectra. mdpi.com These calculations help in understanding the nature of the electronic transitions, often from HOMO to LUMO, and how they are influenced by different substituents on the pyrimidine core. mdpi.com
Similarly, for newly synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT methods at the B3LYP/6–31 G(d,p) level were used to determine Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for understanding their spectroscopic properties.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational studies offer a window into the mechanisms of chemical reactions involving pyrimidine derivatives. For instance, research on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines used computational analysis to clarify why a disubstituted product was formed instead of the expected monosubstituted one. The study identified pre-reactive molecular complexes and Meisenheimer complexes, which are crucial intermediates that influence the reaction pathway. Such insights are invaluable for predicting the reactivity of this compound in similar nucleophilic aromatic substitution reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their conformational changes and interactions with other molecules over time. For novel cationic and non-cationic pyrimidine derivatives designed as potential G-quadruplex ligands, MD simulations were employed to study their complexes with DNA. The simulations calculated van der Waals forces, electrostatic interactions, and binding energies, revealing that the cationic pyrimidine derivative formed a more stable complex.
In another study on pyrimidine derivatives as COX-2 inhibitors, MD simulations over 100 nanoseconds were used to analyze the stability and fluctuations of protein-ligand complexes. These simulations are critical for understanding how a molecule like this compound might interact with biological targets or other molecules in a condensed phase.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical or chemical properties. For nitro compounds, QSPR models have been developed to predict properties like impact sensitivity, which is crucial for handling energetic materials. These models use a wide range of molecular descriptors calculated from the molecular structure to predict properties without the need for experimental testing.
For pyrimidine-based corrosion inhibitors, QSPR models have been successfully developed to predict their inhibition efficiency. These models were built using physicochemical properties calculated via DFT and validated statistically, showing a high correlation between predicted and experimental values. Such an approach could be applied to predict various non-biological attributes of this compound, such as its solubility, melting point, or chromatographic retention times.
Table 2: Example of a QSPR Model for Pyrimidine Derivatives
| Property | Model Type | Statistical Metric (R²) | Key Descriptors |
|---|---|---|---|
| Corrosion Inhibition Efficiency | Principal Component Regression (PCR) | 0.985 | Physicochemical properties from DFT |
Note: This table illustrates the types of QSPR models developed for related compounds.
Computational Design and Modeling for Material Applications
The computational design of molecules for specific material applications is a burgeoning field. Pyrimidine derivatives are being explored for various material applications due to their electronic and photophysical properties. For example, the study of 2-amino-4,6-diphenylnicotinonitriles highlighted their potential as fluorescent sensors. researchgate.net Computational analysis of their electronic structure and fluorescence behavior is key to optimizing these properties for sensor applications. researchgate.net
Furthermore, computational studies on imidazo[1,2-a]pyrimidine derivatives have explored their potential as dual inhibitors for blocking SARS-CoV-2 cell entry, showcasing the role of molecular modeling in designing materials for biomedical applications. The design of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents also heavily relies on computational techniques to predict their binding affinity and efficacy. These examples underscore the potential for computationally guided design of this compound for applications in fields like organic electronics, nonlinear optics, or medicinal chemistry, depending on its specific computed properties.
Advanced Applications in Materials Science and Optoelectronics
Functional Roles as Chromophores and Fluorophores
The inherent electronic structure of pyrimidine-based compounds, characterized by an electron-deficient diazine ring, makes them excellent candidates for chromophores and fluorophores. spiedigitallibrary.org The presence of both π-conjugated systems and nitrogen heteroatoms in the pyrimidine (B1678525) ring allows for significant electronic transitions, leading to absorption and emission of light. growingscience.com The specific substituents on the pyrimidine core, such as the nitro group and phenyl rings in 2-ethoxy-5-nitro-4,6-diphenylpyrimidine, play a crucial role in modulating these photophysical properties.
The combination of electron-donating and electron-withdrawing groups within a single molecule can lead to intramolecular charge transfer (ICT) characteristics, which are highly desirable for fluorescent materials. acs.org In the case of this compound, the phenyl groups can act as electron-donating moieties, while the nitro group and the pyrimidine ring itself are strongly electron-withdrawing. This push-pull system can result in compounds with large Stokes shifts and emission in the visible region of the electromagnetic spectrum. acs.org
Integration into Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
The electron-deficient nature of the pyrimidine core makes its derivatives highly suitable for applications in Organic Light-Emitting Diodes (OLEDs), both as emissive dopants and as host materials. spiedigitallibrary.orgspiedigitallibrary.org The high electron affinity of pyrimidines facilitates efficient electron injection and transport, which are critical for the performance of OLED devices. nih.gov
As emitters, pyrimidine derivatives can be designed to exhibit a wide range of emission colors. By modifying the substituents on the pyrimidine ring, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned, thereby controlling the emission wavelength. For instance, pyrimidine-based emitters have been successfully utilized in blue, sky-blue, and green OLEDs. nih.govresearchgate.net
Pyrimidine derivatives also serve as excellent host materials in OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. spiedigitallibrary.orgspiedigitallibrary.org A good host material should possess a high triplet energy to effectively confine the triplet excitons of the dopant, preventing energy loss. Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and high device efficiencies. rsc.orgresearchgate.net Pyrimidine-based bipolar hosts, often incorporating carbazole (B46965) or other donor units, have been shown to enhance the performance and stability of OLEDs. spiedigitallibrary.orgspiedigitallibrary.orgrsc.org
Table 1: Performance of OLEDs Incorporating Pyrimidine-Based Host Materials
| Host Material | Dopant | Max. EQE (%) | Device Structure | Reference |
| Py2ICz | Green TADF Emitter | 24.1 | Solution-processed | rsc.orgresearchgate.net |
| 1MPA | Sky-blue TADF Emitter | 13.6 | Vacuum-deposited | rsc.org |
| 46DCzPPm | FIrpic (Blue Phosphorescent) | 13.5 | Vacuum-deposited | spiedigitallibrary.org |
Note: The data presented is for various pyrimidine derivatives and not specifically for this compound.
Exploration in Thermally Activated Delayed Fluorescence (TADF) Systems
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency. TADF materials are typically designed with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.netrsc.org This small energy gap facilitates reverse intersystem crossing (RISC) from the T1 state to the S1 state, from which fluorescence occurs.
The donor-acceptor (D-A) architecture is a common design strategy for TADF molecules, where the donor and acceptor moieties are spatially separated to minimize the exchange energy and thus ΔEST. researchgate.netrsc.org The electron-deficient pyrimidine ring serves as an excellent acceptor unit in D-A type TADF emitters. researchgate.netrsc.orgrsc.orgbohrium.com By combining a pyrimidine acceptor with various electron-donating groups, it is possible to create TADF emitters with a wide range of emission colors and high efficiencies. researchgate.netrsc.orgrsc.orgbohrium.com For instance, combining acridan-based donors with pyrimidine-based acceptors has led to the development of highly efficient deep-blue TADF emitters with external quantum efficiencies exceeding 20%. researchgate.netrsc.orgrsc.orgbohrium.com
The presence of the strongly electron-withdrawing nitro group in this compound suggests its potential as a powerful acceptor in a D-A type TADF system. Computational studies on other nitro-containing organic molecules have shown that the nitro group can significantly influence the electronic structure, leading to a red-shift in emission and a small energy gap, which are favorable for TADF. nih.gov
Table 2: Performance of TADF OLEDs with Pyrimidine-Based Emitters
| Emitter | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Color | Reference |
| Acridan-pyrimidine D-A system | Acridan | Pyrimidine | up to 20.4 | Deep-blue | researchgate.netrsc.orgrsc.orgbohrium.com |
| PXZPM | Phenoxazine | Pyrimidine | close to 25 | Green | nih.gov |
Note: The data presented is for various pyrimidine derivatives and not specifically for this compound.
Development as Fluorescent Sensors for Chemical and Environmental Probes
The sensitivity of the electronic properties of pyrimidine derivatives to their local environment makes them promising candidates for fluorescent sensors. wu.ac.thnih.govresearchgate.netmdpi.commdpi.comrsc.org Changes in acidity, polarity, or the presence of specific analytes such as metal ions or nitro-aromatic compounds can induce a measurable change in the fluorescence intensity or wavelength of a pyrimidine-based sensor.
Pyrimidine derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. wu.ac.thnih.govmdpi.commdpi.com For example, a pyrimidine-based sensor, N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), has been shown to selectively detect Fe³⁺ ions with a detection limit of 1.24 µM. wu.ac.th Another pyrimidine-based chemosensor demonstrated sequential detection of Cu²⁺ and cyanide ions, with a detection limit for Cu²⁺ as low as 0.116 μM. nih.govresearchgate.net
Furthermore, the electron-deficient nature of the pyrimidine ring makes it a suitable platform for designing sensors for electron-deficient nitroaromatic compounds, which are common components of explosives. The detection mechanism often involves fluorescence quenching of the sensor upon interaction with the nitroaromatic analyte. researchgate.net Pyrimidine-based push-pull fluorophores have shown good efficiency as sensor materials for detecting nitro-containing explosives in the vapor phase. researchgate.net
Table 3: Pyrimidine-Based Fluorescent Sensors and Their Detection Limits
| Sensor | Analyte | Detection Limit | Sensing Mechanism | Reference |
| PyrCS | Cu²⁺ | 0.116 µM | Colorimetric & Fluorescent | nih.govresearchgate.net |
| PyrCS-Cu²⁺ | CN⁻ | 0.320 µM | Displacement | nih.govresearchgate.net |
| PTC | Fe³⁺ | 1.24 µM | Fluorescence Quenching | wu.ac.th |
| Pyrene-based ligand (PMDP) | Cu²⁺ | 0.42 µM | "Turn-off" Fluorescence | mdpi.com |
| Pyrene-based ligand (PMDP) | Fe²⁺ | 0.51 µM | "Turn-off" Fluorescence | mdpi.com |
| Pyrimidine-based D-π-A dyes | Nitroaromatics (e.g., PA, TNT, DNT) | 10⁻⁶ to 10⁻⁴ mol/L | Fluorescence Quenching | researchgate.net |
Note: The data presented is for various pyrimidine derivatives and not specifically for this compound.
Utilization in Photovoltaic Devices
The unique electronic properties of pyrimidine derivatives also make them attractive for use in photovoltaic devices, such as organic solar cells (OSCs) and perovskite solar cells (PSCs). researchgate.net In these applications, the pyrimidine moiety can function as an electron-accepting unit or as part of a light-absorbing dye.
In dye-sensitized solar cells (DSSCs), pyrimidine-based push-pull systems have been investigated as photosensitizers. researchgate.net The pyrimidine ring can act as an electron-withdrawing anchoring group that binds to the surface of a semiconductor like TiO₂. researchgate.net This facilitates efficient electron injection from the excited dye into the semiconductor's conduction band.
More recently, pyrimidine derivatives have been explored as hole-transporting materials (HTMs) in perovskite solar cells. mdpi.com Donor-π-acceptor small molecules incorporating a pyrazolo[1,5-a]pyrimidine (B1248293) acceptor core have been synthesized and tested as HTMs. mdpi.com These materials have shown suitable energy levels for efficient hole extraction from the perovskite layer and have achieved power conversion efficiencies comparable to the state-of-the-art HTM, Spiro-OMeTAD. mdpi.com
Design and Synthesis of Pyrimidine-Based Polymeric and Supramolecular Materials
The ability of the pyrimidine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block for the construction of polymeric and supramolecular materials. acs.orgnih.govtandfonline.comtandfonline.comresearchgate.net These materials can exhibit a range of interesting properties, including self-assembly, gelation, and stimuli-responsiveness.
Supramolecular assemblies of pyrimidine derivatives can be formed through self-complementary N-H···O hydrogen bonds, leading to the formation of dimers, 2D sheets, and 3D networks. acs.org The introduction of chiral moieties, such as amino acids, can induce supramolecular chirality in these assemblies, resulting in the formation of helical nanofibers and organogels. nih.gov
The synthesis of pyrimidine-containing polymers can be achieved through various polymerization techniques. gsconlinepress.combu.edu.eg These polymers can find applications in diverse areas, from drug delivery to organic electronics. The incorporation of pyrimidine units into the polymer backbone can impart specific electronic or biological functionalities. gsconlinepress.combu.edu.eg
Tailoring Optical and Electronic Properties Through Structural Modifications
The optical and electronic properties of pyrimidine derivatives can be finely tuned through structural modifications. The introduction of different substituents at various positions of the pyrimidine ring can have a profound impact on the molecule's HOMO and LUMO energy levels, absorption and emission spectra, and charge transport characteristics. acs.orgnih.govresearchgate.netscispace.comcsu.edu.au
For example, the addition of electron-donating groups generally leads to a red-shift in the absorption and emission spectra, while electron-withdrawing groups have the opposite effect. acs.orgnih.govresearchgate.net In a study of pyrimido[4',5':4,5]pyrimido[1,6-a]indole derivatives, it was found that electron-withdrawing groups increased the fluorescent intensity, whereas electron-donating groups with lone pairs decreased it. nih.gov
The position of the substituents also plays a critical role. In an investigation of the electrophilic nitrosation of 4,6-disubstituted pyrimidines, a subtle interplay between the electronic nature of the substituents and their reactivity was observed. csu.edu.au The steric hindrance introduced by bulky substituents can also affect the planarity of the molecule, which in turn influences its photophysical properties. This ability to systematically modify the molecular structure provides a powerful tool for designing pyrimidine-based materials with optimized properties for specific applications.
Conclusion and Future Research Directions
Synthesis of Current Research Achievements and Methodological Advances
As there is no direct research on 2-ethoxy-5-nitro-4,6-diphenylpyrimidine, we can only extrapolate from the synthesis of similarly substituted pyrimidines. The construction of such a polysubstituted pyrimidine (B1678525) would likely involve a multi-step synthesis.
A plausible synthetic route could start from a precursor containing the 4,6-diphenylpyrimidine (B189498) core. This core could potentially be synthesized through a condensation reaction involving 1,3-diphenyl-1,3-propanedione and a suitable amidine derivative. Subsequent nitration of the pyrimidine ring, likely directed to the 5-position due to the electronic nature of the phenyl groups, would yield a 5-nitro-4,6-diphenylpyrimidine intermediate. The final step would involve the introduction of the ethoxy group at the 2-position, possibly through a nucleophilic substitution reaction on a 2-halo-5-nitro-4,6-diphenylpyrimidine precursor with sodium ethoxide.
Methodological advances in cross-coupling reactions, such as the Suzuki or Stille coupling, could also be envisioned for the construction of the C-phenyl bonds on the pyrimidine ring, offering a versatile approach to the 4,6-diphenylpyrimidine scaffold.
Identification of Emerging Research Frontiers and Unexplored Areas
The complete lack of data on this compound defines it as an entirely unexplored area of chemical research. The primary research frontier is its very synthesis and characterization.
Once synthesized, a host of research avenues would open up, including:
Spectroscopic and Crystallographic Analysis: Detailed characterization using NMR (¹H, ¹³C), IR, and mass spectrometry would be essential to confirm its structure. X-ray crystallography could provide invaluable insights into its three-dimensional structure, including the conformation of the phenyl rings and the planarity of the pyrimidine core.
Photophysical Properties: The presence of the nitro group, a strong electron-withdrawing group, and the phenyl and ethoxy groups, which are electron-donating, suggests that this molecule could possess interesting photophysical properties. Investigation of its absorption and fluorescence spectra could reveal potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Electrochemical Properties: The redox behavior of the compound, particularly the reduction of the nitro group, could be studied using techniques like cyclic voltammetry. This could provide information on its potential use in electro-optic materials or as a precursor for the synthesis of the corresponding 5-amino derivative.
Prospects for Future Contributions to Chemical Engineering and Advanced Materials Science
The potential contributions of this compound to chemical engineering and advanced materials science are, at this stage, purely speculative but can be inferred from the properties of related compounds.
Substituted pyrimidines are known to exhibit a wide range of biological activities and are core structures in many pharmaceuticals. While outside the direct scope of this article, the potential for biological activity should not be overlooked.
In the realm of materials science, the combination of the electron-rich pyrimidine ring with donor and acceptor substituents could lead to materials with non-linear optical (NLO) properties. The high degree of conjugation and the potential for intermolecular π-π stacking could also make it a candidate for studies in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs).
The synthesis and study of this compound would be a valuable exercise in fundamental chemical research, expanding the library of known pyrimidine derivatives. The insights gained from its characterization could contribute to a better understanding of structure-property relationships in this important class of heterocyclic compounds and could pave the way for the design of new functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-ethoxy-5-nitro-4,6-diphenylpyrimidine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For diphenylpyrimidine derivatives, Suzuki coupling (using palladium catalysts) and Buchwald–Hartwig amination are common. For example, 2-chloro-4,6-diphenylpyrimidine (a precursor) can undergo ethoxy substitution using sodium ethoxide. Nitration at the 5-position is achieved via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC/HPLC and purify via column chromatography .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography to resolve stereochemistry and crystal packing (e.g., as done for related pyrimidines in ).
- Mass spectrometry (ESI-TOF) for molecular weight validation .
Q. What are the key considerations for ensuring compound stability during storage and handling?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis/oxidation.
- Avoid DMSO as a solvent if possible; highlights instability of 5-aminopyrimidines in DMSO due to radical formation.
- Use stabilizers like BHT (butylated hydroxytoluene) for nitro-containing compounds .
Advanced Research Questions
Q. How can Suzuki coupling conditions be optimized for diphenylpyrimidine derivatives?
- Methodological Answer :
-
Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos or XPhos.
-
Solvent/base optimization : Use toluene/EtOH with K₂CO₃ or Cs₂CO₃ for better yields.
-
Temperature control : Reactions at 80–100°C for 12–24 hours.
-
Example : achieved 85% yield for 4,6-PhPMAF using Suzuki coupling with Pd(dppf)Cl₂ .
Table 1: Comparison of Synthetic Methods for Diphenylpyrimidines
Method Catalyst Solvent Yield (%) Reference Suzuki Coupling Pd(dppf)Cl₂ Toluene 85 Buchwald–Hartwig Pd(OAc)₂/XPhos DMF 78
Q. What methodologies are used to analyze structure-activity relationships (SAR) in pyrimidine-based compounds?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., nitro → amino, ethoxy → methoxy).
- Test in vitro bioactivity (e.g., antiviral assays in ).
- Apply QSAR models using software like Schrödinger or MOE to correlate electronic properties (HOMO/LUMO) with activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls.
- Purity verification : Re-test compounds with ≥98% purity (HPLC).
- Meta-analysis : Compare datasets using multivariate metrics (e.g., PCA) as in .
Q. What computational approaches predict the electronic properties of nitro-substituted pyrimidines?
- Methodological Answer :
- DFT calculations (Gaussian 09) to optimize geometry and compute HOMO-LUMO gaps.
- Molecular docking (AutoDock Vina) to study nitro group interactions with target proteins (e.g., thymidine phosphorylase in ) .
Q. How can compound instability during biological assays be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
